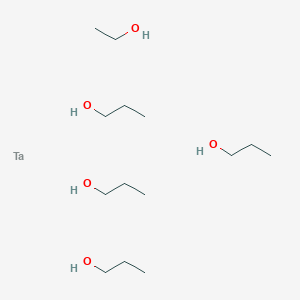

Ethanol;propan-1-ol;tantalum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanol;propan-1-ol;tantalum: is a compound that combines the properties of ethanol, propan-1-ol, and tantalum. Tantalum is a rare, hard, blue-gray metal known for its high melting point and excellent resistance to corrosion .

Métodos De Preparación

Ethanol

Ethanol can be produced through fermentation of sugars by yeast or via petrochemical processes such as ethylene hydration . The fermentation process involves converting carbohydrates to ethanol using yeast, while the hydration process involves reacting ethylene with steam in the presence of a catalyst .

Propan-1-ol

Propan-1-ol is typically produced by the catalytic hydrogenation of propionaldehyde, which is obtained via the hydroformylation of ethylene . Another method involves the hydroboration-oxidation of propene .

Tantalum

Tantalum is extracted from its ores using methods such as hydrofluoric acid decomposition, sodium hydroxide melting, and chlorination . The metal is then produced by reducing tantalum compounds with sodium, magnesium, or other active metals .

Análisis De Reacciones Químicas

Ethanol

Ethanol undergoes various chemical reactions, including oxidation, dehydration, and esterification . For example, oxidation of ethanol can produce acetaldehyde and acetic acid, while dehydration can produce ethylene .

Propan-1-ol

Propan-1-ol undergoes typical reactions of primary alcohols, such as oxidation to produce propionaldehyde and carboxylic acids . It can also be converted to alkyl halides using reagents like phosphorus trichloride .

Tantalum

Tantalum is highly resistant to most acids but reacts with halogens upon heating to form tantalum halides . For example, it reacts with chlorine to form tantalum pentachloride .

Aplicaciones Científicas De Investigación

Ethanol

Ethanol is widely used in scientific research as a solvent, in the synthesis of organic compounds, and as a biofuel . It is also used in medical applications as an antiseptic and disinfectant .

Propan-1-ol

Propan-1-ol is used as a solvent in the pharmaceutical industry and for resins and cellulose esters . It is also used in the production of disinfectants and antiseptics .

Tantalum

Tantalum is used in the electronics industry for capacitors and high-power resistors . It is also used in medical implants and surgical instruments due to its biocompatibility .

Mecanismo De Acción

Ethanol

Ethanol exerts its effects by interacting with various molecular targets, including neurotransmitter receptors in the brain, leading to its psychoactive effects . It also acts as a solvent, facilitating chemical reactions by dissolving reactants .

Propan-1-ol

Propan-1-ol acts as a solvent, facilitating the dissolution of various compounds . It also exhibits antimicrobial properties, making it useful in disinfectants .

Tantalum

Tantalum’s high resistance to corrosion and biocompatibility make it suitable for use in harsh chemical environments and medical implants . Its ability to form stable oxides contributes to its corrosion resistance .

Comparación Con Compuestos Similares

Ethanol

Similar compounds include methanol and isopropanol. Ethanol is unique due to its lower toxicity compared to methanol and its widespread use in beverages .

Propan-1-ol

Similar compounds include propan-2-ol (isopropanol) and butan-1-ol. Propan-1-ol is unique due to its primary alcohol structure, which gives it different reactivity compared to secondary alcohols like isopropanol .

Tantalum

Similar compounds include niobium and tungsten. Tantalum is unique due to its higher resistance to corrosion and its use in electronics and medical applications .

Propiedades

Número CAS |

45240-70-8 |

|---|---|

Fórmula molecular |

C14H38O5Ta |

Peso molecular |

467.40 g/mol |

Nombre IUPAC |

ethanol;propan-1-ol;tantalum |

InChI |

InChI=1S/4C3H8O.C2H6O.Ta/c4*1-2-3-4;1-2-3;/h4*4H,2-3H2,1H3;3H,2H2,1H3; |

Clave InChI |

VGUOUIQECGXUKV-UHFFFAOYSA-N |

SMILES canónico |

CCCO.CCCO.CCCO.CCCO.CCO.[Ta] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B14648786.png)

![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)

![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)

![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)